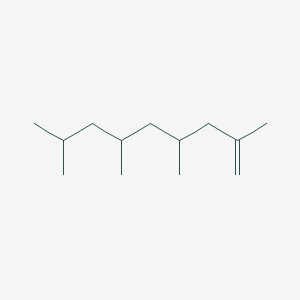

2,4,6,8-Tetramethylnon-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

106935-15-3 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

2,4,6,8-tetramethylnon-1-ene |

InChI |

InChI=1S/C13H26/c1-10(2)7-12(5)9-13(6)8-11(3)4/h11-13H,1,7-9H2,2-6H3 |

InChI Key |

BFNVYURBIQQOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CC(C)CC(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6,8 Tetramethylnon 1 Ene and Analogues

Convergent Synthetic Approaches Towards 2,4,6,8-Tetramethylnon-1-ene Scaffolds

Organometallic Reagent-Mediated Olefination Strategies

Olefination reactions are a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. For the synthesis of a terminal alkene such as this compound, several organometallic-mediated strategies are particularly relevant. These methods typically involve the reaction of a carbonyl compound with an organometallic reagent to form the desired alkene.

Prominent among these are the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Julia-Kocienski olefination. organic-chemistry.org A particularly direct approach for methylenation—the installation of a =CH₂ group—is the Tebbe olefination or related Petasis and Grubbs reagents. organic-chemistry.org

A plausible synthetic route to this compound using a Wittig-type approach would involve the reaction of a suitable C12 ketone, 3,5,7,9-tetramethyl-2-decanone, with a methylidene phosphorane, such as methyltriphenylphosphonium (B96628) bromide. The ylide required for this reaction is generated in situ using a strong base.

Alternatively, the Julia-Kocienski olefination offers excellent utility for creating terminal alkenes from aldehydes. organic-chemistry.org This would necessitate the synthesis of the corresponding C13 aldehyde, 2,4,6,8-tetramethylnonanal.

Table 1: Comparison of Common Methylenation Reagents

| Reagent/Reaction | Typical Precursor | Key Features & Limitations |

|---|---|---|

| Wittig Reagent (CH₂=PPh₃) | Ketone or Aldehyde | Widely used; can be basic, which may not be suitable for base-sensitive substrates. Phosphine oxide byproduct can complicate purification. |

| Tebbe Reagent | Ketone or Aldehyde | Highly effective and non-basic; suitable for enolizable ketones. Air and moisture sensitive. organic-chemistry.org |

| Petasis Reagent (Cp₂Ti(CH₃)₂) | Ketone or Aldehyde | Thermally stable alternative to the Tebbe reagent; less reactive. Requires higher temperatures. |

| Julia-Kocienski Reagent | Aldehyde | Mild conditions; byproduct is water-soluble and easily removed. Generally provides good yields for terminal alkenes. organic-chemistry.org |

Cross-Coupling Reactions for Constructing Branched Alkene Architectures

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. For a branched structure like this compound, these reactions could be employed to couple smaller, less complex fragments.

A convergent strategy could involve a Suzuki coupling, which joins an organoboron compound with an organohalide. For instance, a vinylboronic ester, such as isopropenylboronic acid pinacol (B44631) ester, could be coupled with a highly branched C10 alkyl halide (e.g., 1-bromo-2,4,6-trimethylheptane) under palladium catalysis. The success of such a reaction would heavily depend on overcoming the steric hindrance around the reaction centers.

Other powerful cross-coupling reactions, like Negishi (organozinc) and Kumada (organomagnesium), could also be envisioned. These often require the preparation of specific organometallic reagents from the corresponding alkyl halides. The Heck reaction, which couples an alkene with an aryl or vinyl halide, is less directly applicable for creating this specific aliphatic structure but is a key strategy for other branched alkenes. nih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst |

|---|---|---|

| Suzuki Coupling | Organoboron Compound + Organohalide | Palladium(0) complexes |

| Negishi Coupling | Organozinc Compound + Organohalide | Palladium(0) or Nickel complexes |

| Kumada Coupling | Grignard Reagent (Organomagnesium) + Organohalide | Palladium(0) or Nickel complexes |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | Palladium(0) and Copper(I) complexes rsc.org |

Olefin Metathesis for Controlled Formation of Terminal Alkenes

Olefin metathesis is a powerful reaction that "swaps" alkylidene fragments between two alkenes, catalyzed by ruthenium or molybdenum complexes. masterorganicchemistry.comnih.gov Cross-metathesis with ethylene (B1197577) (ethenolysis) is an established industrial process for converting internal olefins into valuable terminal olefins. researchgate.netgoogle.com

To synthesize this compound, one could perform a cross-metathesis reaction between a precursor internal alkene, such as 2,4,6,8-tetramethylnon-2-ene, and an excess of a simple terminal alkene like ethylene. The reaction is driven forward by the release of a volatile alkene byproduct. The development of highly active and robust catalysts, such as the Grubbs second- and third-generation catalysts, has made this transformation tolerant of significant steric bulk. nih.gov

The key challenge in this approach lies in the efficient synthesis of the required highly-branched internal alkene precursor.

Stereoselective Synthesis of this compound and its Diastereomers

The structure of this compound contains three stereogenic centers at positions C4, C6, and C8. A complete synthesis must therefore address the control of the relative and absolute stereochemistry of these centers to produce a single diastereomer or enantiomer.

Enantio- and Diastereocontrol in Branched Alkene Synthesis (e.g., organocatalytic procedures)

Organocatalysis, which uses small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for constructing chiral molecules. nih.govrsc.org Instead of directly creating the final alkene in a stereoselective manner, organocatalysis is ideally suited for building the chiral carbon backbone of a precursor molecule.

For example, an iterative approach could be used. An asymmetric Michael addition catalyzed by a chiral secondary amine (e.g., a prolinol derivative) could be used to set the first stereocenter. Subsequent reactions, also under organocatalytic control, could then install the remaining stereocenters before the final olefination step. nih.gov Such strategies allow for the highly controlled, enantioselective synthesis of complex acyclic systems. d-nb.inforsc.org

Chiral Auxiliary and Asymmetric Catalysis Approaches

A classic and robust strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

For the synthesis of a chiral fragment of this compound, one could employ an Evans oxazolidinone auxiliary. wikipedia.org By attaching this auxiliary to a carboxylic acid derivative, subsequent alkylation reactions can proceed with a very high degree of diastereoselectivity, allowing for the controlled introduction of one of the methyl-bearing stereocenters.

Asymmetric catalysis with transition metal complexes is another powerful approach. For instance, if a synthetic route involves the reduction of a ketone precursor, a chiral catalyst such as a Noyori-type ruthenium complex could be used for asymmetric transfer hydrogenation to create a chiral alcohol. This alcohol could then be carried forward to the final product. Similarly, chiral iridium complexes are effective for the asymmetric hydrogenation of unfunctionalized alkenes, which could be used to set the stereochemistry of a precursor. researchgate.netsfu.ca

Table 3: Selected Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, acylations. wikipedia.org | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄). |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes. | Ozonolysis, Hydrolysis. |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. | Hydrolysis (LiOH), Reductive cleavage. |

| (R/S)-tert-Butanesulfinamide | Synthesis of chiral amines from imines. | Mild acid. |

Biomimetic and Cascade Reaction Pathways Relevant to Branched Nonene Systems

The synthesis of highly branched and complex acyclic structures such as this compound can draw inspiration from natural biosynthetic pathways, particularly those of terpenes. Nature excels at constructing intricate carbon skeletons through precisely controlled cascade reactions, and mimicking these processes—a field known as biomimetic synthesis—offers powerful strategies for chemists. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality generated in the previous one. wikipedia.org This approach is highly efficient, increasing molecular complexity in a single operation without the need to isolate intermediates, which saves time, resources, and reduces waste. rsc.orgwikipedia.org For branched nonene systems, two major types of cascade reactions are particularly relevant: cationic cyclizations/rearrangements and radical cascades.

Cationic Cascades in Terpene Biosynthesis:

Terpene synthases (TSs) are enzymes that masterfully orchestrate some of the most complex cationic cascades in nature. acs.org They typically start from simple, linear precursors like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). acs.org The enzyme initiates the cascade by ionizing the pyrophosphate leaving group, generating a carbocation. acs.org This initial cation then undergoes a series of programmed cyclizations, hydride shifts, and rearrangements before the cascade is terminated, often by deprotonation to form an alkene. acs.orgnih.gov

While this compound is acyclic, the principles of controlling carbocationic intermediates are directly applicable. The synthesis of structurally related terpenes often involves managing carbocationic intermediates to prevent premature termination and guide rearrangements. nih.gov For instance, the synthesis of highly strained terpenes has been achieved by sequestering the counteranion to allow the full propagation of the cationic charge through the molecule. nih.gov In a laboratory setting, this can be mimicked using Lewis acids or superacids to initiate a cascade from a polyene precursor, with the resulting carbocationic intermediates being quenched to yield a branched alkene. The challenge lies in controlling the regioselectivity of the final deprotonation step to favor the desired isomer, such as the terminal alkene in this compound.

Radical Cascade Reactions:

Radical cascades provide a powerful alternative to cationic pathways for assembling complex molecular architectures. rsc.orgnih.gov These reactions are often more tolerant of various functional groups and can be used to form C-C bonds in sterically congested environments. rsc.orgnih.gov A typical radical cascade might be initiated by the formation of a radical species which then undergoes a sequence of intramolecular cyclizations or intermolecular additions. wikipedia.org For the synthesis of a branched acyclic system, an intermolecular radical cascade could be envisioned. For example, a sequence of radical additions of alkyl fragments to an alkene acceptor could rapidly build up the branched carbon backbone.

Research into the synthesis of complex terpenoids has demonstrated the power of radical cascades to quickly assemble intricate ring systems. nih.gov While the target here is not a polycyclic system, the fundamental ability of radical cascades to form multiple carbon-carbon bonds in a single, controlled sequence is highly relevant for constructing the densely substituted carbon chain of this compound. rsc.orgnih.gov

The table below summarizes key aspects of these biomimetic and cascade pathways.

Table 1: Comparison of Cascade Pathways for Branched Alkene Synthesis

| Feature | Cationic Cascades (Biomimetic) | Radical Cascades |

| Initiation | Lewis/Brønsted acids, enzyme action (in nature) | Radical initiators (e.g., AIBN), photoredox catalysis, single-electron transfer |

| Intermediates | Carbocations | Free radicals |

| Key Steps | Cyclizations, hydride/alkyl shifts, rearrangements | Intramolecular cyclizations, intermolecular additions, fragmentation |

| Termination | Deprotonation, nucleophilic trapping | Radical-radical recombination, quenching |

| Advantages | Mimics natural biosynthetic routes, can lead to high complexity from simple precursors. acs.orgnih.gov | High functional group tolerance, effective for sterically hindered systems. rsc.orgnih.gov |

| Challenges | Control over competing reaction pathways, potential for undesired rearrangements. | Control of stereochemistry, potential for premature termination. |

Green Chemistry Principles in this compound Synthesis

Catalysis:

A key tenet of green chemistry is the use of catalysts to enable more efficient and selective reactions. For alkene synthesis, this includes:

Transition Metal Catalysis: Modern organic synthesis relies heavily on transition metal catalysts (e.g., palladium, ruthenium, nickel) for reactions like cross-coupling and metathesis, which are powerful methods for constructing alkenes. numberanalytics.com For a molecule like this compound, a potential green approach would be a highly efficient, low-loading catalytic system that minimizes metal contamination in the final product.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often avoiding issues of metal toxicity and cost. d-nb.info For instance, chiral Brønsted acids have been used to catalyze asymmetric reactions, which could be relevant for controlling the stereochemistry at the chiral centers of this compound. d-nb.info

Biocatalysis: The use of enzymes, as seen in biomimetic pathways, represents an inherently green approach, operating under mild conditions (ambient temperature and pressure, neutral pH) and often with exceptional selectivity.

Alternative Solvents and Reaction Conditions:

The choice of solvent is a major consideration in green chemistry. Traditional organic syntheses often use volatile organic compounds (VOCs) that are flammable, toxic, and environmentally harmful. Greener alternatives include:

Aqueous Conditions: Performing reactions in water is highly desirable from a green chemistry perspective. acs.org Recent research has shown the feasibility of synthesizing certain alkenes using magnesium catalysts under aqueous conditions. acs.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent that can be used for various catalytic reactions, including those for alkene synthesis.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted or sonochemical synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy and Waste Reduction:

Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). pnas.org Reactions like isomerizations and additions are inherently more atom-economical than eliminations or substitutions that generate stoichiometric byproducts. pnas.orgnumberanalytics.com For example, a synthesis route based on the direct addition of smaller fragments would be preferable to a multi-step sequence involving protecting groups and generating significant waste.

The table below presents a comparative analysis of different synthetic approaches for alkenes based on green chemistry metrics.

Table 2: Green Chemistry Metrics for Alkene Synthesis Methods

| Synthetic Method | Catalyst Type | Solvent | Atom Economy | Key Advantages |

| Traditional Elimination (e.g., Dehydrohalogenation) pressbooks.pub | Stoichiometric base | Organic (e.g., THF, Ethanol) | Low | Well-established, readily available reagents. |

| Wittig Reaction | Stoichiometric phosphonium (B103445) ylide | Organic (e.g., THF, DMSO) | Low | Reliable for C=C bond formation. |

| Transition Metal-Catalyzed Cross-Coupling numberanalytics.com | Catalytic (e.g., Pd, Ni) | Organic (e.g., Toluene, Dioxane) | Moderate to High | High efficiency and selectivity. |

| Aqueous Knoevenagel Condensation acs.org | Catalytic (Mg) | Water | High | Uses a green solvent and an inexpensive, non-toxic metal catalyst. acs.org |

| Enzyme-Catalyzed Synthesis | Biocatalyst (Enzyme) | Aqueous buffer | High | High selectivity, mild conditions, environmentally benign. nih.gov |

Spectroscopic and Chromatographic Characterization of 2,4,6,8 Tetramethylnon 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of each atom within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Core Structural Confirmation

Predicted ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple, chemically similar yet distinct proton environments. Key expected signals would include:

Vinyl Protons: Two distinct signals in the downfield region (typically 4.5-5.5 ppm) corresponding to the geminal protons on the C1 carbon (=CH₂). These would likely appear as singlets or finely split multiplets depending on long-range couplings.

Methyl Protons: A series of overlapping doublets and singlets in the upfield region (typically 0.8-1.2 ppm) arising from the four methyl groups at positions 2, 4, 6, and 8. The methyl group at C2, being allylic, might show a slightly different chemical shift.

Methine and Methylene Protons: A complex series of multiplets in the region of 1.0-2.0 ppm corresponding to the protons on the carbon backbone (C3, C4, C5, C6, C7, C8, and C9).

Predicted ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For 2,4,6,8-tetramethylnon-1-ene, a number of distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, although some may overlap. pressbooks.pub

| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C1 (=CH₂) | 105-115 | Triplet |

| C2 (=C) | 140-150 | Singlet |

| C3 (-CH₂-) | 30-45 | Triplet |

| C4 (-CH-) | 25-40 | Doublet |

| C5 (-CH₂-) | 35-50 | Triplet |

| C6 (-CH-) | 25-40 | Doublet |

| C7 (-CH₂-) | 35-50 | Triplet |

| C8 (-CH-) | 25-40 | Doublet |

| C9 (-CH₃) | 10-25 | Quartet |

| C2-CH₃ | 20-30 | Quartet |

| C4-CH₃ | 15-25 | Quartet |

| C6-CH₃ | 15-25 | Quartet |

| C8-CH₃ | 15-25 | Quartet |

Note: The predicted chemical shift ranges are estimates based on general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Nuances

To unravel the complex web of scalar and dipolar couplings within this compound, two-dimensional (2D) NMR techniques are indispensable. While specific experimental 2D NMR data for this compound is not publicly available, the application of these techniques would be crucial for a complete structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about through-space proximity of protons, which could help in elucidating the preferred conformations and stereochemical details of the molecule.

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. nih.gov

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 182, corresponding to the molecular weight of this compound. The fragmentation pattern would likely be dominated by the loss of small alkyl fragments, particularly methyl (loss of 15 amu) and isopropyl (loss of 43 amu) groups, reflecting the branched nature of the molecule.

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺ at m/z 183. This would serve to confirm the molecular weight of the compound with greater certainty than EI-MS alone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass. The computed exact mass of this compound (C₁₃H₂₆) is 182.20345 Da. nih.gov Experimental HRMS would be used to confirm this exact mass, thereby unambiguously verifying the molecular formula.

| Ion | Calculated Exact Mass (Da) |

| [C₁₃H₂₆]⁺˙ | 182.20345 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

Gas Chromatography (GC): Given its volatility, gas chromatography is the ideal method for the analysis of this compound. The NIST Chemistry WebBook reports a Kovats retention index (I) of 1132 on a standard non-polar (Petrocol DH) column. nist.gov This index is a standardized measure of a compound's retention time, which aids in its identification when compared against known standards. Purity assessment by GC would involve analyzing a sample for the presence of any other peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Mixture Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in complex mixtures.

In the context of polymer chemistry, this compound has been identified as a component in the oil and wax fractions produced from the thermal cracking of polypropylene. researchgate.net The analysis of such mixtures by GC-MS allows for the separation of individual hydrocarbons, with their subsequent identification based on their mass spectra. researchgate.net

The mass spectrum of this compound, like other branched alkanes and alkenes, is characterized by a series of fragment ions. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for branched hydrocarbons, the molecular ion can sometimes be weak or absent. The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds, particularly at the branching points. The interpretation of these patterns, often aided by comparison to spectral libraries, is crucial for structural confirmation. unl.edunih.gov For alkenes, characteristic ions can also arise from cleavage at or near the double bond. researchgate.netnist.gov

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Molecular Formula | C13H26 |

| Molecular Weight | 182.35 g/mol |

| Expected Molecular Ion (M+) | m/z 182 |

| Key Fragment Ions | Dominated by cleavage at branched positions leading to stable carbocations. Loss of methyl (CH3) and isobutyl ((CH3)2CHCH2) groups are anticipated. |

| Retention Index | The retention index would be specific to the GC column and conditions used, but would be expected to be in the range of other C13 branched alkenes. unl.edu |

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be employed for the resolution of isomers, which are molecules with the same molecular formula but different structural arrangements. Due to their similar physical properties, the separation of isomers can be challenging. welch-us.com

For non-polar compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases. Subtle differences in the three-dimensional structure and hydrophobicity of the isomers can lead to different retention times on the column. nacalai.comrsc.org

The selection of the appropriate column chemistry is critical for achieving isomeric resolution. For instance, C8 or C18 columns are standard choices for reversed-phase chromatography. welch-us.com More specialized columns, such as those with phenyl or pyrenyl functionalities, can provide enhanced separation of isomers through π-π interactions with the double bond of the alkene. nacalai.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and other parameters such as flow rate and temperature, would need to be optimized to achieve baseline separation of the isomers of this compound from each other and from other components in a mixture. rsc.orgresearchgate.netnih.gov

Table 2: Conceptual HPLC Method for Isomeric Resolution

| Parameter | Suggested Conditions |

| HPLC Mode | Reversed-Phase |

| Stationary Phase | C18 or Phenyl-Hexyl column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV detector at a low wavelength (e.g., < 220 nm) or a refractive index detector |

| Principle of Separation | Differential partitioning based on subtle differences in polarity and shape among isomers. |

Reactivity and Mechanistic Organic Chemistry of 2,4,6,8 Tetramethylnon 1 Ene

Electrophilic Addition Reactions at the Terminal Double Bond

Electrophilic addition reactions are characteristic of alkenes. chemistrysteps.com In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.com This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. openstax.orgnumberanalytics.com

The addition of protic acids, such as hydrogen halides (HX) and water (in the presence of an acid catalyst), to 2,4,6,8-tetramethylnon-1-ene is expected to proceed via a mechanism that involves the formation of a carbocation intermediate. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (H+) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

In the case of this compound, the terminal carbon (C1) has two hydrogen atoms, while the internal carbon (C2) has none. Therefore, protonation will occur at C1, leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack by a nucleophile (X⁻ or H₂O) on this carbocation will yield the corresponding 2-halo-2,4,6,8-tetramethylnonane or 2,4,6,8-tetramethylnonan-2-ol. The significant steric hindrance around the C2 position may slow the rate of nucleophilic attack but is not expected to alter the regiochemical outcome.

Due to the formation of a planar carbocation intermediate, the subsequent nucleophilic attack can occur from either face, leading to a racemic mixture of stereoisomers if a new chiral center is formed.

Table 1: Predicted Products of Hydration and Hydrohalogenation of this compound

| Reagent | Major Product | Regioselectivity |

| H₂O / H₂SO₄ | 2,4,6,8-Tetramethylnonan-2-ol | Markovnikov |

| HCl | 2-Chloro-2,4,6,8-tetramethylnonane | Markovnikov |

| HBr | 2-Bromo-2,4,6,8-tetramethylnonane | Markovnikov |

| HI | 2-Iodo-2,4,6,8-tetramethylnonane | Markovnikov |

The reaction of this compound with halogens (e.g., Br₂ or Cl₂) in an inert solvent is expected to proceed through a bridged halonium ion intermediate. Due to the steric bulk around the double bond, the approach of the halogen molecule will be favored from the less hindered face. The subsequent backside attack by the halide ion on one of the carbons of the bridged intermediate will result in anti-addition of the two halogen atoms. The nucleophilic attack will preferentially occur at the more substituted carbon (C2), leading to the formation of a 1,2-dihalo-2,4,6,8-tetramethylnonane.

In the presence of a nucleophilic solvent such as water, a halohydrin is formed. The bridged halonium ion is still formed, but the subsequent nucleophilic attack is carried out by a water molecule, which is present in a much higher concentration than the halide ion. The attack of water will also occur at the more substituted and sterically hindered C2 position, following the principles of halohydrin formation. This leads to the formation of a 1-halo-2,4,6,8-tetramethylnonan-2-ol.

Oxidation Pathways and Carbon-Carbon Bond Cleavage

The double bond of this compound is susceptible to various oxidation reactions, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.combyjus.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will cleave the double bond to yield two carbonyl compounds. youtube.com The terminal CH₂ group will be converted to formaldehyde (B43269), and the C2 carbon will become the carbonyl carbon of a ketone, specifically 2,4,6,8-tetramethylnonan-2-one. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed formaldehyde to carbonic acid (which would decompose to CO₂ and water), while the ketone would remain unchanged.

Table 2: Predicted Products of Ozonolysis of this compound

| Workup Condition | Product from C1 | Product from C2 |

| Reductive (e.g., (CH₃)₂S) | Formaldehyde | 2,4,6,8-Tetramethylnonan-2-one |

| Oxidative (e.g., H₂O₂) | Carbon Dioxide | 2,4,6,8-Tetramethylnonan-2-one |

Epoxidation of this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond, forming an epoxide (an oxirane ring). libretexts.orgacs.org The steric hindrance of the methyl group at C2 will direct the approach of the peroxy acid to the less hindered face of the double bond.

The resulting epoxide, 2-methyl-2-(2,4,6-trimethylheptyl)oxirane, is a valuable intermediate. The epoxide ring can be opened under either acidic or basic conditions. libretexts.org In an acid-catalyzed ring-opening, the nucleophile will preferentially attack the more substituted carbon (C2) after protonation of the epoxide oxygen. libretexts.org Under basic or nucleophilic conditions, the attack will occur at the less substituted and less sterically hindered carbon (C1). libretexts.org

Dihydroxylation of this compound can be accomplished to form a vicinal diol (a glycol). libretexts.orglibretexts.org This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This is typically carried out using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orgmasterorganicchemistry.com This reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond, yielding 2,4,6,8-tetramethylnonane-1,2-diol.

Anti-dihydroxylation: This is achieved via the acid-catalyzed hydrolysis of an epoxide intermediate. libretexts.org The result is the addition of two hydroxyl groups to opposite faces of the original double bond.

Stronger oxidizing conditions, such as hot, concentrated potassium permanganate, will lead to oxidative cleavage of the double bond. In this case, the terminal CH₂ group will be oxidized to carbon dioxide, and the C2 carbon will be oxidized to the carbonyl group of a ketone, resulting in the formation of 2,4,6,8-tetramethylnonan-2-one.

Catalytic Transformations of this compound

The presence of a terminal double bond in this compound makes it a substrate for a variety of catalytic transformations. However, the significant steric hindrance around the alkene functionality, owing to the adjacent methyl groups, plays a crucial role in dictating the feasibility and outcome of these reactions.

Hydrogenation and Reductive Processes to Saturated Analogues (e.g., 2,4,6,8-Tetramethylnonane)

The catalytic hydrogenation of this compound provides its saturated counterpart, 2,4,6,8-tetramethylnonane. nih.govnih.gov This transformation involves the addition of hydrogen across the double bond, a reaction that is typically facilitated by a metal catalyst. Both heterogeneous and homogeneous catalysts are employed for such reductions.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are commonly used for the hydrogenation of alkenes. The reaction proceeds with the alkene adsorbing onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms.

Homogeneous catalysts, like Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), can also effect the hydrogenation of alkenes. These catalysts operate in the same phase as the reactant and can offer higher selectivity for specific substrates. For sterically hindered alkenes such as this compound, the choice of catalyst and reaction conditions is critical to achieve efficient conversion.

Table 1: Catalysts for the Hydrogenation of Alkenes

| Catalyst Type | Examples | Characteristics |

|---|---|---|

| Heterogeneous | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel | Solid catalysts that are easily separated from the reaction mixture. |

| Homogeneous | Wilkinson's Catalyst ([RhCl(PPh₃)₃]), Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆) | Soluble in the reaction medium, often exhibiting higher activity and selectivity. |

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or the oxo process, is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by rhodium or cobalt complexes. For a terminal alkene like this compound, hydroformylation can theoretically yield two isomeric aldehydes. However, the regioselectivity is significantly influenced by steric factors and the nature of the catalyst.

Given the branched nature of this compound, achieving high selectivity for the linear aldehyde can be challenging. However, specialized catalyst systems have been developed that favor the formation of branched aldehydes from unbiased alkenes. nih.gov A rhodium catalyst with a phospholane-phosphite ligand, for instance, has demonstrated high selectivity for branched products. nih.gov The mechanism involves the formation of a rhodium-hydrido dicarbonyl species, followed by alkene coordination and insertion into the rhodium-hydride bond. nih.gov

Olefin Polymerization and Oligomerization Mechanisms of Branched Alkenes

The polymerization and oligomerization of this compound are challenging due to its steric hindrance. Ziegler-Natta and metallocene catalysts are commonly employed for olefin polymerization. libretexts.orgresearchgate.net

Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum compounds, are effective for the polymerization of α-olefins. libretexts.org The polymerization is initiated by the formation of an alkene-metal complex, followed by insertion of the monomer into the metal-carbon bond. libretexts.org However, for highly branched alkenes, the rate of polymerization can be significantly reduced.

Metallocene catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can also polymerize sterically hindered olefins. researchgate.net For instance, certain zirconocene (B1252598) catalysts have been used to copolymerize ethene with bulky olefins. researchgate.net The steric hindrance of the ligand on the metallocene can influence the insertion of the bulky monomer. researchgate.net

Radical Initiated Reactions and Functional Group Interconversions (e.g., Thiol-ene reactions)

Radical-initiated reactions offer an alternative pathway for the functionalization of this compound. The thiol-ene reaction, a radical addition of a thiol (R-SH) to an alkene, is a prominent example. wikipedia.org This reaction is known for its efficiency and proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.org

The reaction is initiated by the formation of a thiyl radical, which can be generated by heat, UV light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN) or 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70). wikipedia.orgalfa-chemistry.comijrpc.com The thiyl radical then adds to the terminal carbon of the double bond in this compound, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to form the final product and propagate the radical chain. wikipedia.org The thiol-ene reaction is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.orgalfa-chemistry.com

Table 2: Common Radical Initiators

| Initiator | Abbreviation | Typical Decomposition Temperature |

|---|---|---|

| Azobisisobutyronitrile | AIBN | 60-80 °C |

| Benzoyl Peroxide | BPO | 70-90 °C |

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | V-70 | 30 °C (in toluene, 10h half-life) ijrpc.com |

Pericyclic Reactions Involving the Alkene Unit

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comlibretexts.org For this compound, several types of pericyclic reactions could be envisioned, although the steric bulk of the molecule would play a significant role.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, this compound would act as the dienophile. libretexts.org Its reactivity would be influenced by the electron-donating nature of the alkyl groups. However, the steric hindrance around the double bond could significantly impede the approach of the diene, making the reaction challenging. ebsco.com

[2+2] Cycloadditions: Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and are often observed only under photochemical conditions. libretexts.org For this compound, a photochemical [2+2] cycloaddition with another alkene could potentially lead to a cyclobutane (B1203170) derivative.

Ene Reaction: The ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). wikipedia.org this compound possesses allylic hydrogens at the C4 position, making it a potential ene component. The reaction would involve the formation of a new sigma bond, migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org Ene reactions often require high temperatures or Lewis acid catalysis. wikipedia.orgmsu.edu

Computational Chemistry and Theoretical Studies on 2,4,6,8 Tetramethylnon 1 Ene

Quantum Mechanical Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and bonding.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2,4,6,8-tetramethylnon-1-ene, DFT calculations would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic energy of the molecule can be calculated with high accuracy. This energy value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies. A variety of functionals, such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G* or def2-TZVP), would be selected to perform these calculations.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Branched Alkene

| Parameter | Value |

| C=C Bond Length | 1.34 Å |

| C-C Bond Length (average) | 1.53 Å |

| C-H Bond Length (average) | 1.09 Å |

| C=C-C Bond Angle | 122.5° |

| C-C-C Bond Angle (average) | 112.0° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species.

For this compound, the HOMO would be associated with the electron-rich carbon-carbon double bond, making it susceptible to attack by electrophiles. The LUMO, conversely, would indicate the regions of the molecule that are most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Table 2: Representative FMO Energies for a Terminal Alkene

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Conformational Landscape Exploration and Energetic Minima Determination

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. A thorough understanding of its behavior requires an exploration of its conformational landscape to identify the various stable conformers and their relative energies.

Computational methods, such as systematic or stochastic conformational searches, can be employed to generate a multitude of possible conformations. Each of these conformations is then subjected to geometry optimization and energy calculation, typically using a computationally less expensive method initially, followed by more accurate DFT calculations for the low-energy conformers. This process allows for the identification of the global minimum energy conformer and other low-lying energetic minima, providing insight into the most likely shapes the molecule will adopt at a given temperature.

Reaction Pathway Mapping and Transition State Characterization for Key Transformations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, key transformations could include electrophilic addition to the double bond or radical reactions.

To map a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state, which represents the highest energy point along the reaction coordinate, is then located and characterized. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it corresponds to a true saddle point on the potential energy surface.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

Computed NMR chemical shifts and coupling constants can be obtained from DFT calculations. These predicted values can be compared to experimental NMR spectra to assist in the assignment of peaks and to confirm the structure of the molecule. Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Branched Alkene

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (=CH₂) | 110.2 | 109.8 |

| C2 (=C<) | 145.8 | 145.5 |

| C3 (-CH) | 35.1 | 34.7 |

| C4 (-CH₃) | 21.5 | 21.2 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum mechanical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent.

In an MD simulation of this compound, a large number of molecules, along with solvent molecules, would be placed in a simulation box. The forces between all the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. This provides a dynamic picture of how the molecule behaves in solution, including its conformational dynamics, solvation structure, and transport properties.

Advanced Applications and Research Outlook for 2,4,6,8 Tetramethylnon 1 Ene

Role as a Monomer in Specialty Polymer Synthesis

There is currently no specific information available in the scientific literature regarding the use of 2,4,6,8-tetramethylnon-1-ene as a monomer in the synthesis of specialty polymers. The high degree of branching and steric hindrance around the terminal double bond would likely present significant challenges for polymerization using standard catalytic systems.

Theoretically, the incorporation of such a bulky monomer could impart unique properties to a polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature. However, without experimental data on its polymerization behavior (e.g., reactivity ratios in copolymerization, achievable molecular weights, and catalyst performance), its role in specialty polymer synthesis remains speculative.

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Derivatives

No published research currently details the use of this compound as a precursor in the synthesis of complex organic molecules or natural product derivatives. The steric bulk of the molecule would likely influence its reactivity in common synthetic transformations.

While terminal alkenes are versatile functional groups in organic synthesis, the specific substitution pattern of this compound may necessitate the development of highly specialized reagents and reaction conditions to achieve desired transformations. Its potential as a building block for complex structures has not been explored in the available scientific literature.

Investigation of Structure-Reactivity Relationships in Sterically Demanding Olefins

Specific studies focusing on the structure-reactivity relationships of this compound are not found in the current scientific literature. General studies on sterically hindered olefins indicate that the bulky substituents around the double bond can significantly impact reaction rates and regioselectivity. For instance, reactions such as hydroboration, epoxidation, and hydroformylation would be expected to proceed with lower efficiency and potentially different selectivity compared to less hindered alkenes. However, without dedicated research on this particular compound, any discussion of its specific reactivity remains theoretical.

Future Directions in Catalysis and Method Development for Branched Alkene Chemistry

The development of new catalytic methods is crucial for the efficient functionalization of sterically hindered alkenes. While there is active research in the broader field of branched alkene chemistry, there are no specific future directions outlined in the literature that explicitly target this compound.

Future research could potentially focus on:

Developing catalysts that can overcome the steric hindrance of highly branched olefins to enable efficient polymerization or other transformations.

Investigating novel catalytic systems for the selective functionalization of the terminal double bond in the presence of multiple methyl branches.

Exploring the use of computational chemistry to predict the reactivity of this compound and guide the design of new catalysts and synthetic routes.

However, it is important to reiterate that these are general research avenues in the field and are not based on any existing work on the specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.